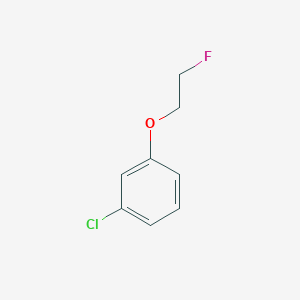
1-Chloro-3-(2-fluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2-fluoroethoxy group is substituted at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-fluoroethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-3-nitrobenzene with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the fluoroethoxy group can be replaced by other substituents.
Oxidation and Reduction: The aromatic ring can undergo oxidation to form quinones, while reduction reactions can lead to the formation of cyclohexane derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Cyclohexane derivatives and other reduced forms.
Applications De Recherche Scientifique
1-Chloro-3-(2-fluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-chloro-3-(2-fluoroethoxy)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution, the compound’s aromatic ring acts as a nucleophile, attacking electrophiles to form substituted products. The fluoroethoxy group can influence the reactivity and orientation of the substitution due to its electron-withdrawing properties.
Comparaison Avec Des Composés Similaires
- 1-Chloro-3-(2-chloroethoxy)benzene
- 1-Chloro-3-(2-bromoethoxy)benzene
- 1-Chloro-3-(2-methoxyethoxy)benzene
Comparison: 1-Chloro-3-(2-fluoroethoxy)benzene is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric effects compared to other similar compounds. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions in various chemical processes.
Propriétés
Formule moléculaire |
C8H8ClFO |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
1-chloro-3-(2-fluoroethoxy)benzene |
InChI |
InChI=1S/C8H8ClFO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 |
Clé InChI |
JZKZWSICSXXGMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)

![Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate](/img/structure/B12990096.png)
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)

![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12990115.png)
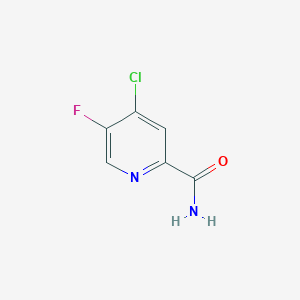
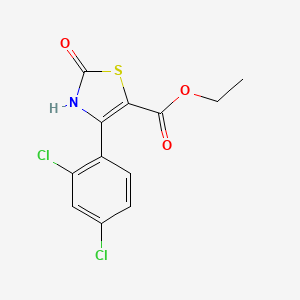
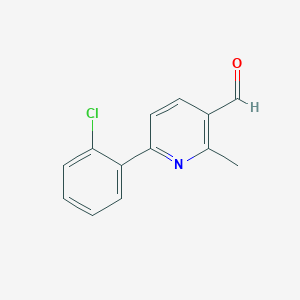
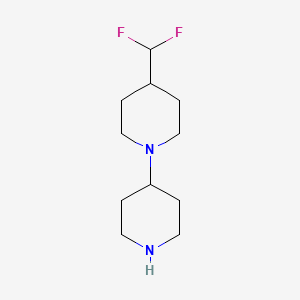
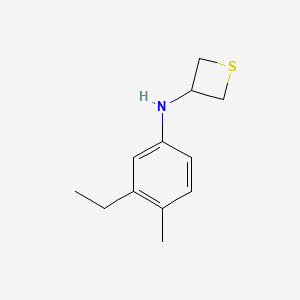

![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B12990145.png)
